Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-7(3-5-9)10-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHPMJOFGNYZEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-azabicyclo[2.2.2]octane-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of quinuclidinone derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the compound.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate is explored as a potential scaffold for drug development due to its unique structural features that allow for interaction with various biological targets.
- It has been incorporated into the design of novel therapeutic agents targeting central nervous system disorders and cancer treatment, leveraging its ability to modulate receptor activity effectively .
2. Biological Activity
- Studies have shown that derivatives of this compound exhibit significant antimicrobial and antiviral properties, making it a candidate for the development of new antibiotics and antiviral drugs .
- It has also been investigated for its potential as an estrogen receptor-beta agonist , which could have implications in treating hormone-related conditions .
3. Synthesis of Complex Organic Molecules
- This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and specialty chemicals .
- Its bicyclic structure allows for various chemical transformations, including cycloadditions and reductions, which are essential in synthetic organic chemistry.
Case Studies
Case Study 1: Drug Development
- A study investigated the incorporation of this compound into anticancer agents like Imatinib and Vorinostat, demonstrating enhanced bioactivity compared to traditional phenyl ring-containing compounds. The modified drugs showed improved physicochemical properties, indicating potential for better therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Mechanism of Action
The mechanism of action of methyl 2-azabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Systems
The pharmacological and physicochemical properties of bicyclic amines are highly dependent on ring size, substituents, and nitrogen positioning. Below is a comparative analysis:
Table 1: Key Structural and Functional Differences
Pharmacological Activity
- Antiprotozoal Activity: 2-Azabicyclo[3.2.2]nonane derivatives exhibit superior in vitro activity against Trypanosoma brucei rhodesiense (IC50 = 0.60 µM) and chloroquine-resistant Plasmodium falciparum (IC50 = 0.28 µM) compared to bicyclo[2.2.2]octane analogs. However, their in vivo efficacy against Plasmodium berghei in mice is moderate, suggesting metabolic instability .
- Bronchodilator Applications : this compound derivatives are critical in synthesizing umeclidinium bromide, a long-acting muscarinic antagonist (LAMA) for COPD. The rigid [2.2.2] system enhances receptor binding affinity .
Physicochemical Properties
- Lipophilicity : Methyl esters (e.g., XLogP3 = 2.8 for the [3.2.1] derivative ) are more lipophilic than ethyl or carboxylic acid analogs, influencing blood-brain barrier penetration.
- Solubility : Tosylate salts of 2-azabicyclo[2.2.2]octane (e.g., 2-azabicyclo[2.2.2]octane 4-methylbenzenesulfonate) improve aqueous solubility for formulation .
Biological Activity
Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that enhances its rigidity and potential interactions with biological targets. The unique bicyclic framework allows for specific conformational properties that can influence its biological activity.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by binding to their active sites, thereby preventing substrate access and altering metabolic pathways .
- Receptor Modulation : It interacts with receptors involved in neurotransmission and cellular signaling, potentially modulating their activity .
Analgesic Activity
One notable area of research is the analgesic properties of compounds related to the 2-azabicyclo[2.2.2]octane framework. For instance, analogues such as 2-methyl-6-trans-phenyl-6-cis-propionoxy-2-azabicyclo[2.2.2]octane have demonstrated significant analgesic effects with an ED50 of 3.1 mg/kg . This suggests that this compound may also possess similar properties.
Cognitive Enhancement
Research indicates that derivatives of this compound may have applications in treating cognitive dysfunction, particularly in conditions like schizophrenia . A specific derivative was noted for its favorable tolerability profile in clinical trials, highlighting its potential as a therapeutic agent for cognitive enhancement.
Data Table: Biological Activities of this compound
Case Studies
- Analgesic Efficacy : In a study examining various analogues of the azabicyclo framework, researchers found that specific modifications led to enhanced analgesic effects, supporting the hypothesis that structural variations can significantly impact biological activity .
- Cognitive Dysfunction Trials : A Phase 2 clinical trial evaluated a derivative for its effectiveness in treating cognitive dysfunction associated with schizophrenia, where it exhibited a good safety profile and potential efficacy compared to placebo .
Q & A
Q. What are the common synthetic routes for Methyl 2-azabicyclo[2.2.2]octane-4-carboxylate?
The synthesis typically involves multi-step reactions starting from ethyl isonipecotate. Key steps include:
- Alkylation : Reacting ethyl isonipecotate with 1-bromo-2-chloroethane in the presence of an organic base (e.g., diisopropylamine) to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate .
- Cyclization : Using lithium diisopropylamide (LDA) to induce ring closure, forming the bicyclic structure .
- Esterification : Final conversion to the methyl ester via transesterification or direct methylation .
Q. What spectroscopic methods are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : H and C NMR are critical for verifying the bicyclic framework and substituent positions. For example, the methyl ester group shows a distinct singlet at ~3.6 ppm in H NMR .
- IR Spectroscopy : Confirms functional groups, such as the ester carbonyl stretch (~1740 cm) and azabicyclo N-H vibrations (~3300 cm) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Q. How is the compound’s solubility profile determined for experimental applications?
- Solvent Screening : Test solubility in polar aprotic solvents (e.g., THF, DCM) and protic solvents (e.g., methanol). Evidence suggests moderate solubility in DCM and limited solubility in water .
- pH-Dependent Studies : Adjusting pH to assess stability in acidic/basic conditions, as the ester group may hydrolyze under strong bases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature Control : Cyclization steps often require low temperatures (−78°C to 0°C) to prevent side reactions .
- Solvent Selection : Tetrahydrofuran (THF) or toluene is preferred for LDA-mediated reactions due to their compatibility with strong bases .
- Catalyst Screening : Explore alternatives to LDA (e.g., Grignard reagents) to reduce byproducts .
Q. How can stereochemical challenges in derivative synthesis be addressed?
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How is the compound’s thermal stability evaluated for storage and reaction planning?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., thermal degradation observed at >200°C) .
- Accelerated Stability Studies : Store samples at elevated temperatures (40–60°C) and monitor degradation via HPLC .
Q. What methodologies validate the compound’s interaction with biological targets?
Q. How are analytical methods validated for quantifying the compound in complex matrices?
- HPLC-UV/HRMS : Develop protocols with internal standards (e.g., deuterated analogs) to ensure accuracy .
- Limit of Detection (LOD) : Establish sensitivity thresholds using serial dilutions in biological buffers .
Q. What computational tools predict the compound’s reactivity in novel reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
